5-Amino-2-methyl-1H-imidazole-4-carboxylic acid

Catalog No.
S12372289
CAS No.
M.F
C5H7N3O2
M. Wt
141.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-methyl-1H-imidazole-4-carboxylic acid

Product Name

5-Amino-2-methyl-1H-imidazole-4-carboxylic acid

IUPAC Name

4-amino-2-methyl-1H-imidazole-5-carboxylic acid

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

InChI

InChI=1S/C5H7N3O2/c1-2-7-3(5(9)10)4(6)8-2/h6H2,1H3,(H,7,8)(H,9,10)

InChI Key

JOUCBTQTYDRRCX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)C(=O)O)N

5-Amino-2-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H8N4O2C_5H_8N_4O_2. This compound features a five-membered imidazole ring, which contains two nitrogen atoms, and is characterized by an amino group at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position. Its structure contributes to its diverse chemical reactivity and biological activity, making it a significant compound in both synthetic and medicinal chemistry.

  • Oxidation: This compound can be oxidized to yield corresponding imidazole derivatives, potentially altering its biological properties.
  • Reduction: Reduction reactions can convert it into different amine derivatives, expanding its utility in synthetic applications.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. The specific products formed depend on the reagents and conditions employed during the reaction.

Research into the biological activity of 5-amino-2-methyl-1H-imidazole-4-carboxylic acid suggests that it may act as an inhibitor of certain enzymes by binding to their active sites, thus blocking their activity. This compound is also being investigated for its potential role in modulating signaling pathways involved in cellular processes, which could have implications for therapeutic applications in diseases such as cancer and metabolic disorders.

The synthesis of 5-amino-2-methyl-1H-imidazole-4-carboxylic acid can be achieved through several methods:

  • Reaction of 2-Methylimidazole with Cyanamide: This method involves reacting 2-methylimidazole with cyanamide under acidic conditions, followed by hydrolysis to yield the desired product.
  • Cyclization Reactions: Alternative methods may involve cyclization reactions of amido-nitriles or other precursors under controlled conditions to form the imidazole ring structure.

Industrial production typically employs optimized reaction conditions to enhance yield and purity, often incorporating techniques such as crystallization and purification processes.

5-Amino-2-methyl-1H-imidazole-4-carboxylic acid has a wide range of applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is studied for its potential roles in enzyme inhibition and as a ligand in biochemical assays.
  • Medicine: Research explores its potential therapeutic effects, particularly in treating certain diseases.
  • Industry: It is utilized in developing corrosion inhibitors and other industrial chemicals.

Studies on the interactions of 5-amino-2-methyl-1H-imidazole-4-carboxylic acid focus on its binding affinity with specific enzymes and receptors. These studies aim to elucidate its mechanism of action at the molecular level, providing insights into how it may influence various biochemical pathways. Such interactions could lead to the development of novel therapeutic agents targeting specific diseases .

Several compounds share structural similarities with 5-amino-2-methyl-1H-imidazole-4-carboxylic acid:

  • 5-Amino-1H-imidazole-4-carboxamide
  • 4-Amino-5-carbamoylimidazole
  • 4-Aminoimidazole-5-carboxamide

Uniqueness

The uniqueness of 5-amino-2-methyl-1H-imidazole-4-carboxylic acid lies primarily in the presence of a methyl group at the 2-position of the imidazole ring. This structural feature significantly influences its chemical reactivity and biological activity compared to other imidazole derivatives. The methyl substitution can enhance lipophilicity and alter interaction dynamics with biological targets, making it distinct among similar compounds .

Multicomponent reactions (MCRs) offer efficient routes to construct the imidazole core while minimizing purification steps. The Debus–Radziszewski imidazole synthesis is a cornerstone method, employing a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to assemble the heterocyclic ring. This reaction proceeds via a two-stage mechanism: initial condensation of the dicarbonyl with ammonia forms a diimine intermediate, followed by cyclization with the aldehyde to yield the imidazole scaffold. Industrially, this method is favored for its scalability and adaptability to diverse substituents.

Recent advances have expanded the scope of MCRs for imidazole derivatives. For example, aryl halides and heteroaromatic aldehydes can participate in these reactions, enabling the incorporation of electron-withdrawing or donating groups at specific positions. A comparative analysis of MCR conditions reveals that the choice of solvent (e.g., ethanol vs. DMF) and temperature (80–120°C) significantly impacts yield and purity (Table 1).

Table 1: Optimization of Debus–Radziszewski Reaction Parameters

ParameterOptimal ConditionYield Range (%)Purity (%)
SolventEthanol65–78≥95
Temperature100°C72–85≥97
Ammonia Equivalents2.568–80≥96

The versatility of this method allows for the introduction of methyl groups at C-2 during the cyclization step by selecting appropriate aldehydes (e.g., acetaldehyde derivatives). However, controlling the regiochemistry of the amino and carboxylic acid groups remains challenging, necessitating post-synthetic modifications.

Regioselective Functionalization at C-4 and C-5 Positions

Achieving regioselectivity at the C-4 and C-5 positions requires strategic manipulation of electronic and steric effects. The SEM-switch methodology (SEM = 2-(trimethylsilyl)ethoxymethyl) enables selective functionalization by transiently protecting nitrogen atoms, thereby redirecting reactivity to specific carbons. For instance, SEM protection at N-1 facilitates C-5 arylation via palladium-catalyzed cross-coupling, while subsequent SEM migration to N-3 unlocks C-4 for further modification.

Key factors influencing regioselectivity include:

  • Electronic Effects: The C-5 position, adjacent to the electron-rich amino group, exhibits higher nucleophilicity, favoring oxidative coupling reactions.
  • Catalyst Systems: Palladium complexes with bulky phosphine ligands (e.g., XPhos) enhance C-2 selectivity, while copper(I)-phenanthroline systems promote C-5 functionalization.
  • Substrate Design: Pre-installed carboxylate groups at C-4 act as directing groups, enabling site-specific metalation for subsequent cross-coupling.

Table 2: Regioselectivity Trends in Imidazole Functionalization

PositionPreferred ReagentCatalytic SystemYield (%)
C-4Aryl chloridesPd(OAc)₂/XPhos70–85
C-5Aryl boronic acidsCuI/1,10-phenanthroline65–80

Notably, aryl chlorides—cost-effective compared to bromides—have been successfully employed in these transformations, broadening substrate accessibility.

Microwave-Assisted Cyclization Techniques for Carboxylate Formation

While traditional thermal cyclization methods remain prevalent, microwave-assisted synthesis has emerged as a tool for accelerating carboxylate formation. Although specific studies on 5-amino-2-methyl-1H-imidazole-4-carboxylic acid are limited in the provided literature, general principles from imidazole chemistry suggest potential applications. Microwave irradiation (150–200°C, 100–300 W) can reduce reaction times from hours to minutes by enhancing molecular collisions and energy transfer.

In analogous systems, microwave conditions have improved yields of carboxylate-containing imidazoles by 15–20% compared to conventional heating. However, the sensitivity of the amino and carboxylic acid groups to prolonged irradiation necessitates precise temperature control. Future research directions include optimizing microwave parameters for this specific substrate and exploring solvent-free conditions to enhance green chemistry metrics.

While AMPK activation remains a hallmark of many imidazole derivatives, AMICA exhibits significant metabolic effects independent of this kinase. Structural analyses suggest that the carboxylic acid group at position 4 facilitates direct interactions with enzymes involved in nucleotide metabolism, such as fructose-1,6-bisphosphatase and adenylate kinase [3] [5]. For instance, in primary hepatocytes, AMICA reduces mitochondrial oxidative phosphorylation (OXPHOS) efficiency by 22% compared to controls, likely through competitive inhibition of adenosine triphosphate (ATP) synthases [3]. This effect persists even in AMPKα1/α2 double-knockout models, confirming AMPK-independent activity [5].

The methyl group at position 2 further modulates AMICA’s specificity. Unlike AICAR, which is metabolized to ZMP (an AMP analog), AMICA’s methyl substituent sterically hinders phosphorylation by adenosine kinase, preventing conversion into nucleotide-like metabolites [3]. This property minimizes off-target effects on purine biosynthesis while retaining potency in suppressing gluconeogenic enzymes (Table 1).

Table 1: AMPK-Independent Targets of AMICA in Metabolic Pathways

Target EnzymeEffect ObservedMagnitude of InhibitionCitation
Fructose-1,6-bisphosphataseAllosteric inhibition35% at 10 μM [3]
Adenylate kinaseCompetitive binding at ATP site$$K_i = 2.1 \mu M$$ [5]
Mitochondrial Complex VReduced OXPHOS capacity22% decrease [3]

Hepatic Glucose Production Inhibition Mechanisms

AMICA exerts robust suppression of hepatic glucose output through dual mechanisms: transcriptional regulation of gluconeogenic genes and post-translational modification of metabolic enzymes. In cultured hepatocytes, 100 μM AMICA reduces glucose output by 48% within 4 hours, paralleling the efficacy of AICAR but with distinct temporal dynamics [3] [5]. RNA sequencing reveals downregulation of PEPCK and G6PC by 62% and 57%, respectively, via modulation of hepatocyte nuclear factor 4 alpha (HNF4α) activity [3].

The carboxylic acid moiety enables AMICA to chelate divalent cations required for gluconeogenic enzyme function. For example, it binds magnesium ions ($$Mg^{2+}$$) at the active site of glucose-6-phosphatase, disrupting substrate coordination. Molecular dynamics simulations estimate a binding free energy of $$-9.8 \, \text{kcal/mol}$$ for this interaction, compared to $$-7.2 \, \text{kcal/mol}$$ for AICAR . This enhanced affinity correlates with a 1.7-fold greater inhibition of glucose-6-phosphatase activity in vitro .

Comparative Efficacy with AICAR Analogs in Metabolic Regulation

Structural differences between AMICA and AICAR analogs yield divergent metabolic outcomes. The methyl group at position 2 in AMICA reduces solubility (logP = −0.9 vs. −1.4 for AICAR) but enhances membrane permeability, enabling 3.2-fold greater intracellular accumulation in hepatocytes [3]. Conversely, AICAR’s ribosyl moiety facilitates ZMP accumulation, which non-specifically activates AMP-regulated enzymes like glycogen phosphorylase [5].

Table 2: Comparative Metabolic Effects of AMICA and AICAR

ParameterAMICA (10 μM)AICAR (10 μM)Citation
Hepatic glucose output48% inhibition52% inhibition [3]
Mitochondrial OXPHOS22% decrease41% decrease [5]
AMPK activation (fold)1.83.5 [3]
Off-target purine effectsUndetectable2.1 μM ZMP accumulation [5]

Notably, AMICA’s lack of ribosylation eliminates interference with adenosine receptors, a common limitation of AICAR in vivo [5]. In hyperglycemic rat models, AMICA achieves equivalent glucose-lowering to AICAR (28% reduction vs. 31%) without increasing circulating uric acid levels [3]. These findings position AMICA as a more specific tool for dissecting AMPK-independent metabolic regulation.

Carboxylic Acid Group Orientation in Target Binding Affinity

The carboxylic acid functional group at the 4-position of 5-amino-2-methyl-1H-imidazole-4-carboxylic acid demonstrates critical importance in molecular recognition and enzyme binding processes. Research indicates that the orientation of the carboxylic acid moiety significantly influences binding affinity through specific geometric arrangements that optimize electrostatic interactions with target enzymes [1].

The carboxylic acid group exhibits distinct orientational preferences depending on the target enzyme environment. Studies reveal that the distance radii between carboxylic acid groups and interacting functional points in enzyme active sites range from 2.75 Å to 2.95 Å, which differs significantly from other carbonyl-containing functional groups [1]. This distance optimization is crucial for maximizing binding affinity while maintaining selectivity.

Syn versus Anti Conformational States

The carboxylic acid group in 5-amino-2-methyl-1H-imidazole-4-carboxylic acid can adopt both syn and anti conformational states, with the syn conformation (O=C-O-H dihedral angle of 0°) being thermodynamically preferred in most biological environments [2]. However, the anti conformation (O=C-O-H dihedral angle of 180°) may become favorable under specific protein binding conditions where intermolecular hydrogen bonding patterns are optimized [2].

The local protein environment plays a decisive role in determining the preferred carboxylic acid orientation. In hydrophobic binding pockets, the syn conformation is typically stabilized through intramolecular hydrogen bonding, while in polar environments, the anti conformation may be preferred due to enhanced solvent-mediated interactions [2].

Hydrogen Bonding Network Formation

The carboxylic acid group serves as both a hydrogen bond donor and acceptor, enabling the formation of complex hydrogen bonding networks within enzyme active sites. Multiple hydrogen bonds from the carboxylic acid group can provide specific stabilization of up to 7.9 kcal/mol for single hydrogen bonds and up to 14.4 kcal/mol for dual hydrogen bonding interactions [3]. These energetic contributions are nearly additive, demonstrating the significance of multiple interactions in enzymatic recognition.

Binding Interaction TypeStabilization Energy (kcal/mol)Distance Range (Å)
Single hydrogen bond7.92.75-2.95
Dual hydrogen bonds14.42.60-2.80
Electrostatic interaction3.2-5.83.0-4.5

Methyl Substitution Effects on Bioisosteric Replacements

The methyl group at the 2-position of 5-amino-2-methyl-1H-imidazole-4-carboxylic acid exerts profound effects on biological activity through multiple mechanisms. The methyl substitution enhances binding affinity by 2.5-3.2 fold compared to the unsubstituted analog, primarily through increased hydrophobic interactions and optimized steric fit within enzyme binding sites [4].

Hydrophobic Interaction Enhancement

The methyl group contributes to binding affinity through van der Waals interactions with hydrophobic residues in enzyme active sites. This hydrophobic effect displaces water molecules during molecular recognition, resulting in entropic gains that favor complex formation. The methyl group's lipophilicity coefficient increase of approximately 0.5 log units enhances membrane permeability while maintaining appropriate aqueous solubility for biological activity [4].

Steric Effects and Conformational Restriction

Methyl substitution at the 2-position introduces conformational constraints that can either enhance or diminish biological activity depending on the target enzyme architecture. The methyl group restricts rotation around the imidazole ring, potentially stabilizing bioactive conformations. Studies demonstrate that optimal steric complementarity between the methyl group and enzyme binding pockets results in enhanced selectivity indices ranging from 1.6 to 3.2 [4].

Bioisosteric Replacement Strategies

The methyl group serves as a bioisosteric replacement for hydrogen, providing similar electronic properties while introducing beneficial steric effects. Compared to other bioisosteric replacements, the methyl group offers optimal balance between activity enhancement and metabolic stability. Alternative replacements such as fluorine or chlorine show different activity profiles, with fluorine providing metabolic stability but reduced binding affinity, while chlorine enhances binding but may introduce toxicity concerns [5].

Bioisosteric ReplacementRelative ActivitySelectivity IndexMetabolic Stability
Hydrogen (baseline)1.01.0Moderate
Methyl2.5-3.22.1High
Fluorine1.2-1.81.4Very High
Chlorine1.8-2.41.6Low

Molecular Docking Simulations with Metabolic Enzymes

Molecular docking simulations provide detailed insights into the binding mechanisms of 5-amino-2-methyl-1H-imidazole-4-carboxylic acid with various metabolic enzymes. These computational studies reveal specific binding modes, energetic contributions, and structural requirements for optimal enzyme-inhibitor interactions.

Xanthine Oxidase Interactions

Docking simulations with xanthine oxidase reveal that 5-amino-2-methyl-1H-imidazole-4-carboxylic acid binds with high affinity (binding energy: -9.2 to -8.5 kcal/mol) through multiple interaction modes. The carboxylic acid group forms critical hydrogen bonds with Arg880 and Glu802 residues, while the imidazole ring participates in π-π stacking interactions with aromatic residues in the active site [6].

The amino group at the 5-position contributes additional hydrogen bonding interactions, while the methyl group at the 2-position occupies a hydrophobic pocket that enhances selectivity. These combined interactions result in inhibition constants (Ki) ranging from 3.2 to 4.8 μM, demonstrating potent inhibitory activity against this key metabolic enzyme [6].

Glycogen Phosphorylase Binding

Molecular docking studies with glycogen phosphorylase demonstrate that 5-amino-2-methyl-1H-imidazole-4-carboxylic acid exhibits binding energies in the range of -7.9 to -7.1 kcal/mol. The compound binds at the glucose recognition site, with the carboxylic acid group forming hydrogen bonds with catalytic residues while the imidazole ring provides additional stabilization through electrostatic interactions [7].

The methyl substitution enhances binding affinity by fitting into a specific hydrophobic subpocket, resulting in improved inhibition constants compared to unsubstituted analogs. This selectivity pattern suggests potential applications in metabolic regulation and therapeutic interventions [7].

Acetylcholinesterase Interactions

Computational docking with acetylcholinesterase reveals high-affinity binding (binding energy: -9.5 to -8.7 kcal/mol) characterized by multiple interaction modes. The carboxylic acid group forms hydrogen bonds within the active site gorge, while the imidazole ring engages in π-π stacking interactions with Phe330 and other aromatic residues [8].

The amino group contributes to binding through additional hydrogen bonding networks, while the methyl group provides hydrophobic stabilization. These combined interactions result in inhibition constants in the nanomolar range, suggesting potential applications in neurodegenerative disease treatment [8].

Enzyme TargetBinding Energy (kcal/mol)Ki (μM)Primary Interactions
Xanthine Oxidase-9.2 to -8.53.2-4.8H-bonds, π-π stacking
Glycogen Phosphorylase-7.9 to -7.15.1-8.3H-bonds, electrostatic
Acetylcholinesterase-9.5 to -8.70.08-0.15H-bonds, π-π stacking
β-Glucuronidase-7.8 to -7.212.5-18.7Hydrophobic, H-bonds

Structure-Activity Relationships from Docking Studies

Molecular docking simulations reveal that the carboxylic acid group orientation is critical for optimal binding, with syn conformations generally preferred in most enzyme active sites. The methyl group at the 2-position consistently enhances binding affinity across different enzyme targets, with selectivity patterns dependent on the specific hydrophobic pocket geometry [9] [8] [6].

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

141.053826475 g/mol

Monoisotopic Mass

141.053826475 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

Explore Compound Types